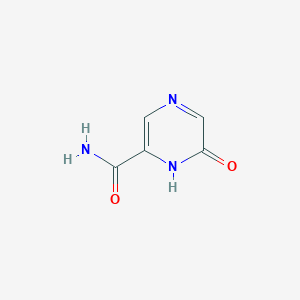

6-Hydroxypyrazine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O2 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

6-oxo-1H-pyrazine-2-carboxamide |

InChI |

InChI=1S/C5H5N3O2/c6-5(10)3-1-7-2-4(9)8-3/h1-2H,(H2,6,10)(H,8,9) |

InChI Key |

UEOFHWUDGJYGGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(=O)N |

Origin of Product |

United States |

Structure Activity Relationships Sar of 6 Hydroxypyrazine 2 Carboxamide and Its Analogs

Influence of Pyrazine (B50134) Ring Substituents on Biological Efficacy

The efficacy of 6-Hydroxypyrazine-2-carboxamide (B6589833) derivatives is highly dependent on the substituents attached to the pyrazine core. Modifications at positions 3, 2, and 6 have been extensively studied to optimize biological activity, leading to a deeper understanding of the pharmacophore.

The hydroxyl group at the C-3 position of the pyrazine ring is a critical feature for the antiviral activity of this class of compounds. In this compound (T-1105) and its famed analog, Favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), this group is essential for their mechanism of action. chemicalbook.com These compounds are pro-drugs that are converted intracellularly to their active ribonucleoside triphosphate (RTP) metabolites. chemicalbook.com The 3-hydroxyl group mimics the nucleobase, allowing the molecule to be recognized and processed by cellular enzymes into the active triphosphate form, which then inhibits the viral RNA-dependent RNA polymerase (RdRp).

The molecular structure of Favipiravir reveals that the 3-hydroxyl group forms an intramolecular hydrogen bond with the oxygen of the carboxamide group at position 2. nih.govmssm.edu This interaction contributes to the planarity of the molecule, a feature that is often important for the interaction of small molecules with biological targets like enzyme active sites. nih.govmssm.edu This stable, planar conformation is believed to facilitate the molecule's entry into the nucleotide-binding site of the viral polymerase.

Studies involving the condensation of pyrazine-2-carboxylic acids with various anilines and aminothiazoles have produced a wide range of N-substituted carboxamides. nih.govnih.gov These modifications significantly influence the compound's lipophilicity and, consequently, its biological activity. For instance, substituting the amide nitrogen with aromatic rings, such as a 3,5-bis-trifluoromethylphenyl group, resulted in a compound with high antituberculotic activity. nih.gov Similarly, modifications of the amide with various benzyl, alkyl, and phenyl groups have been shown to modulate antimycobacterial and antifungal activities. mdpi.comnih.gov The hydrogen-bonding capability of the carboxamide's NH group has also been suggested to enhance interactions with biological macromolecules like DNA. rsc.org

Table 1: Impact of N-Substitutions on the Carboxamide Group of Pyrazine Analogs

| Base Scaffold | N-Substituent on Carboxamide | Target/Activity | Observation | Reference |

|---|---|---|---|---|

| 5-tert-butyl-6-chloropyrazine-2-carboxamide | 3,5-bis-trifluoromethylphenyl | Mycobacterium tuberculosis | Highest antituberculotic activity (72% inhibition) in the series. | nih.gov |

| 3-chloropyrazine-2-carboxamide | 4-methylbenzyl | Mycobacterium tuberculosis H37Rv | Showed potent activity (MIC = 6 µM) and low cytotoxicity. | mdpi.com |

| 3-aminopyrazine-2-carboxamide (B1665363) | 2,4-dimethoxyphenyl | Mycobacterium tuberculosis H37Rv | Most active against Mtb in its series (MIC = 12.5 µg/mL). | nih.gov |

| 3-aminopyrazine-2-carboxamide | Increasing alkyl chain length | M. tuberculosis & M. kansasii | Antimycobacterial activity increased with the length of the carbon side chain. | nih.gov |

Substitution at the C-6 position of the pyrazine ring has a profound impact on the molecule's biological profile. The most notable example is the difference between this compound (T-1105) and its 6-fluoro substituted analog, Favipiravir (T-705). The introduction of a fluorine atom at this position significantly enhances the antiviral potency against many RNA viruses. chemicalbook.com Fluorine is a small, highly electronegative atom that can alter the electronic properties of the pyrazine ring, potentially improving its binding affinity to the target polymerase or affecting its metabolic activation. mdpi.com

Beyond fluorine, other halogens like chlorine have also been investigated. The synthesis of various 6-chloropyrazine-2-carboxylic acid amides has shown that this substitution can lead to potent biological activities, particularly against mycobacteria and fungi. researchgate.netnih.govnih.gov For example, 5-tert-butyl-6-chloro-N-(aryl)pyrazine-2-carboxamides have demonstrated significant antimycobacterial and photosynthesis-inhibiting properties. nih.gov The combination of a bulky group like tert-butyl at C-5 and a halogen at C-6 appears to be a favorable pattern for certain biological activities. nih.govnih.gov

Table 2: Effect of C-6 Substitutions on Pyrazine-2-carboxamide Analogs

| Compound Name/Class | C-6 Substituent | Primary Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| This compound (T-1105) | -OH (structurally distinct from C-6 sub) | Antiviral (RNA viruses) | Active, but generally less potent than its 6-fluoro analog. | chemicalbook.comnih.gov |

| Favipiravir (T-705) | -F (Fluoro) | Antiviral (Influenza, SARS-CoV-2, etc.) | Fluorine substitution significantly enhances antiviral potency. | chemicalbook.comnih.gov |

| 6-chloropyrazine-2-carboxamide derivatives | -Cl (Chloro) | Antimycobacterial, Antifungal | A chloro group at C-6 is a common feature in analogs active against mycobacteria. | nih.govnih.gov |

| 5-tert-butyl-6-chloropyrazine-2-carboxamide derivatives | -Cl (Chloro) | Antimycobacterial | This specific combination of substituents yielded highly active compounds. | nih.govnih.gov |

Beyond the primary pharmacophore elements, additional substitutions on the pyrazine ring or on the carboxamide side chain can fine-tune the biological activity. Aromatic substitutions, particularly on the carboxamide nitrogen, have been a major area of exploration. nih.govmdpi.com

Condensation of pyrazine-2-carboxylic acids with substituted anilines has yielded derivatives with varied antimycobacterial and antifungal activities. nih.govnih.gov The electronic nature and position of substituents on the aniline (B41778) ring are critical; for instance, 3,5-bromo-4-hydroxyphenyl derivatives showed high activity against Mycobacterium tuberculosis. nih.gov In another study, N-(aryl)pyrazine-2-carboxamide derivatives where the aryl group contained ester or carbonyl groups showed enhanced antibacterial activity, attributed to additional hydrogen bonding opportunities. mdpi.com

Other substitutions on the pyrazine ring itself, such as the introduction of a tert-butyl group at C-5, have been shown to be beneficial, particularly when paired with a C-6 chloro substituent, for antimycobacterial activity. nih.gov The bulky tert-butyl group can influence the molecule's lipophilicity and steric profile, potentially enhancing membrane permeability or target interaction. In a different context, introducing a methyl group at C-6 in a series of 3-aminopyrazine-2-carboxamide derivatives was part of the design strategy for novel FGFR inhibitors for cancer therapy. nih.gov

Comparative SAR Analysis with Clinically Relevant Pyrazinecarboxamides

The SAR of this compound is best understood in the context of its clinically significant analogs, chief among them being Favipiravir.

Favipiravir (T-705) is a direct and powerful illustration of the SAR principles discussed. It shares the core 3-hydroxypyrazine-2-carboxamide (B1682577) structure with T-1105 (this compound), with the critical difference being the fluorine atom at the C-6 position. chemicalbook.com While both are broad-spectrum antiviral agents, Favipiravir generally exhibits superior efficacy in many viral models. nih.gov However, in an in-vitro comparison against the dengue virus, T-1105 showed a 5-fold higher efficacy than Favipiravir, demonstrating that the SAR can be virus-specific. nih.gov

Recent efforts to combat emergent viruses like SARS-CoV-2 have spurred the development of new Favipiravir derivatives. One such derivative, cyanorona-20, was created by modifying the carboxamide group of Favipiravir with a (E)-(4-cyanobenzylidene) moiety. nih.gov This modification reportedly resulted in a compound that was significantly more potent against SARS-CoV-2 in vitro than both Favipiravir and Remdesivir (B604916). nih.gov This highlights that while the pyrazine core is essential, modifications to the carboxamide side chain can dramatically boost potency and selectivity.

Computational studies have further explored Favipiravir analogs, suggesting that replacing the C-6 fluorine with other electron-withdrawing groups like a trifluoromethyl (-CF3) or cyano (-CN) group could improve the binding ability to the viral RdRp. mdpi.com Other synthetic efforts have created conjugates of the pyrazinecarboxamide scaffold with triazole and benzothiazole (B30560) moieties, some of which displayed better antiviral activity and selectivity against SARS-CoV-2 than Favipiravir itself. nih.gov

Table 3: Comparative Analysis of Favipiravir and Key Analogs

| Compound | Key Structural Features | Comparative Activity | Reference |

|---|---|---|---|

| This compound (T-1105) | 3-OH, 2-CONH2 | Broad-spectrum antiviral. More potent than Favipiravir against Dengue virus in vitro. | chemicalbook.comnih.gov |

| Favipiravir (T-705) | 3-OH, 2-CONH2, 6-F | Broad-spectrum antiviral. Generally more potent than T-1105. | chemicalbook.comnih.gov |

| Cyanorona-20 | Favipiravir core with modified carboxamide: 2-CON=CH-Ph-CN | Potent and specific anti-SARS-CoV-2 activity, reportedly much higher than Favipiravir. | nih.gov |

| Pyrazine-triazole conjugates | Pyrazinecarboxamide core linked to a substituted triazole ring. | Some conjugates showed better antiviral activity and selectivity against SARS-CoV-2 than Favipiravir. | nih.gov |

Pyrazinamide (B1679903) and its Derivatives

Pyrazinamide (PZA) is a cornerstone drug in the treatment of tuberculosis, and its SAR has been extensively studied to understand its mechanism of action and to develop more effective analogs. docsity.comcore.ac.uk The core pyrazine ring is essential for its antimycobacterial activity. docsity.com PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.gov This activation is critical, and any structural modification that hinders this process can significantly reduce or abolish its activity.

Key SAR findings for pyrazinamide and its derivatives include:

The Carboxamide Group: The amide group at the 2-position of the pyrazine ring is vital for activity. Modifications to this group generally lead to a decrease in antimycobacterial potency.

Substitutions on the Pyrazine Ring: The introduction of substituents on the pyrazine ring has a profound impact on activity. For instance, 5-chloro-pyrazinamide has demonstrated activity against Mycobacterium tuberculosis. core.ac.uk

Lipophilicity: The lipophilicity of PZA derivatives, often measured by the logP value, plays a role in their ability to penetrate the mycobacterial cell wall. A balance between hydrophilicity and lipophilicity is necessary for optimal activity. core.ac.uk

| Compound | Structure | Key SAR Feature | Reference |

| Pyrazinamide (PZA) | Parent compound, requires activation to pyrazinoic acid. | docsity.comnih.gov | |

| 5-Chloro-pyrazinamide | Substitution at the 5-position with chlorine retains activity. | core.ac.uk |

This table is interactive. Click on the headers to sort.

Other Substituted Pyrazine Derivatives

Beyond the direct derivatives of pyrazinamide, a wide range of other substituted pyrazine derivatives have been synthesized and evaluated for various biological activities, including as potential EML4-ALK inhibitors for non-small cell lung cancer and as G protein-coupled receptor (GPR6) inverse agonists. nih.govresearchgate.net

Research into pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors has revealed important SAR insights. nih.gov Through structural optimization, a novel and potent inhibitor was discovered, demonstrating that specific substitutions on the pyrazine-2-carboxamide scaffold can lead to high-affinity binding to the target protein. nih.gov Computational modeling and docking studies have been instrumental in understanding these interactions and guiding the design of new analogs. nih.gov

In the context of GPR6 inverse agonists, SAR studies of pyrazine analogs have helped to elucidate the key structural features required for binding and modulation of receptor activity. researchgate.net These studies often involve the synthesis of a library of compounds with systematic variations to probe the effects of different substituents on potency and selectivity.

| Compound Class | Target | Key SAR Findings | Reference |

| Pyrazine-2-carboxamide derivatives | EML4-ALK | Structural optimization led to a potent inhibitor (12c). | nih.gov |

| Pyrazine analogs | GPR6 | SAR studies identified key features for inverse agonism. | researchgate.net |

This table is interactive. Click on the headers to sort.

Steric and Electronic Effects on Bioactivity

The steric and electronic properties of substituents on the pyrazine ring and the carboxamide group play a critical role in determining the biological activity of this compound and its analogs. nih.gov

Steric Effects:

The size and shape of substituents can influence how a molecule fits into the active site of its biological target. nih.gov Bulky substituents can cause steric hindrance, preventing optimal binding and reducing activity. Conversely, in some cases, a larger substituent may be necessary to fill a specific hydrophobic pocket in the receptor, leading to enhanced potency. For example, in a series of N-phenyl pyrazine-2-carboxamide derivatives, the substitution pattern on the phenyl ring significantly impacted antimycobacterial activity. nih.gov

Electronic Effects:

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution of the pyrazine ring and the carboxamide group. This, in turn, can affect the molecule's ability to form hydrogen bonds, engage in pi-stacking interactions, and participate in other non-covalent interactions with the target protein. docsity.com For instance, the introduction of an iodine atom at the 3-position of the benzene (B151609) ring in certain N-phenyl pyrazine-2-carboxamides was found to be important for antimycobacterial activity, highlighting the role of electronic and hydrophobic interactions. nih.gov

The interplay of these steric and electronic effects is complex and often interdependent. A comprehensive understanding of these factors is essential for the rational design of new pyrazine-based compounds with improved therapeutic profiles.

Mechanistic Investigations of Biological Activity of 6 Hydroxypyrazine 2 Carboxamide and Its Analogs

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The primary mechanism of action of 6-hydroxypyrazine-2-carboxamide (B6589833), also known as favipiravir (B1662787), is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. the-innovation.orgwikipedia.orgdrugbank.com This inhibition is not direct but requires the intracellular conversion of favipiravir into its active form. the-innovation.orgwikipedia.orgnih.gov

Mechanism as a Purine (B94841) Nucleotide Analogue

Favipiravir acts as a prodrug, meaning it is biologically inactive until it is metabolized within the host cell. wikipedia.orgnih.gov Inside the cell, it is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), which functions as a purine nucleotide analogue, specifically mimicking guanine (B1146940) and adenosine. nih.govnih.govnih.gov This structural similarity allows it to be recognized by the viral RdRp. nih.govnih.gov

The active metabolite, favipiravir-RTP, is mistaken by the viral RdRp for a natural purine nucleotide (either ATP or GTP). nih.govnih.gov This mimicry is a key step in its antiviral activity.

Competitive Binding at Enzyme Active Sites

Once converted to its active triphosphate form (favipiravir-RTP), the molecule competes with natural nucleoside triphosphates, such as GTP and to a lesser degree ATP, for the active site of the viral RdRp. nih.govnih.govresearchgate.net This competitive inhibition is a critical aspect of its mechanism. nih.gov Studies have shown that favipiravir-RTP can bind to the RdRp active sites of various RNA viruses. nih.govresearchgate.net For some coronaviruses, in silico studies suggest that the active form of favipiravir binds to the active sites of their RdRp proteins. nih.gov The binding of favipiravir-RTP to the active site can transform the binding pocket into a nonproductive conformation, thereby inhibiting the enzyme's function. nih.gov

Interestingly, for influenza viruses, in silico analysis indicates that favipiravir-RTP may not directly bind to the RdRp active sites but rather to a site adjacent to it, potentially interfering with the RNA synthesis pathway. nih.govnih.gov

Interference with Viral RNA Elongation and Replication

The incorporation of favipiravir-RTP into a nascent viral RNA strand is a pivotal event in its antiviral action. nih.govnih.gov There are two main hypotheses regarding the consequences of this incorporation. One hypothesis suggests that the incorporation of favipiravir-RTP leads to the termination of the growing RNA chain, a process known as chain termination. nih.govnih.gov This premature termination effectively halts viral replication. drugbank.com

The second major hypothesis is that the incorporation of favipiravir-RTP induces lethal mutagenesis. nih.govoatext.com In this scenario, the incorporated favipiravir can pair with either cytosine or uracil, leading to a high rate of mutations in the progeny viral genomes. mdpi.com This accumulation of mutations, often referred to as "error catastrophe," results in the production of nonviable virions, thereby inhibiting viral replication. nih.gov Some studies suggest that for certain viruses, favipiravir primarily acts through mutagenesis rather than chain termination. nih.gov For influenza virus, it has been demonstrated that at lower concentrations, favipiravir leads to the production of noninfectious viral particles with an accumulation of random point mutations. nih.gov

Interaction with Other Potential Molecular Targets

While the primary target of this compound is the viral RdRp, some research has explored potential interactions with other molecular targets. For instance, its active metabolite, favipiravir-RTP, is a substrate for human mitochondrial RNA polymerase. nih.gov However, in vitro studies have shown that its incorporation into mitochondrial RNA does not cause chain termination or inhibit the activity of DNA-dependent RNA polymerase, suggesting a low toxic effect on human mitochondria. nih.gov

Biochemical Pathways of Intracellular Activation (e.g., Phosphoribosylation)

The conversion of this compound into its active antiviral form, favipiravir-RTP, is a multi-step process that relies on host cellular enzymes. wikipedia.orgnih.govresearchgate.net The initial and rate-determining step is phosphoribosylation, where favipiravir is converted to favipiravir-ribofuranosyl-5'-monophosphate (favipiravir-RMP). nih.gov This reaction is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govnih.gov

Following this initial step, cellular kinases further phosphorylate favipiravir-RMP to its diphosphate (B83284) and ultimately its active triphosphate form, favipiravir-RTP. nih.gov The efficiency of this activation process can vary between different cell lines. For example, the analog 3-hydroxypyrazine-2-carboxamide (B1682577) (T-1105) shows higher antiviral activity in MDCK cells due to more efficient conversion to its triphosphate form compared to favipiravir. nih.gov

The intracellular activation pathway can be summarized as follows:

Favipiravir → (HGPRT) → Favipiravir-RMP

Favipiravir-RMP → (Cellular Kinases) → Favipiravir-RDP

Favipiravir-RDP → (Cellular Kinases) → Favipiravir-RTP (Active Form)

Real-time monitoring of this phosphoribosylation reaction has been achieved using time-lapse nuclear magnetic resonance (NMR) spectroscopy, providing a direct and sensitive method to observe this critical activation step. nih.gov

Oxidative Degradation Mechanisms and Proton-Coupled Electron Transfer (PCET)

Electrochemical studies have investigated the oxidative degradation of this compound (favipiravir) and its analog, 3-hydroxypyrazine-2-carboxamide (T-1105). acs.orgnih.govnih.gov This degradation can be initiated by the electrogenerated superoxide (B77818) radical anion (O₂•⁻) through a process known as proton-coupled electron transfer (PCET). acs.orgnih.govnih.gov

The pyrazine (B50134) moiety of these compounds is susceptible to decomposition by O₂•⁻ via the PCET mechanism. acs.orgnih.gov This suggests that the active form of favipiravir, favipiravir-RTP, could be easily oxidized in inflamed organs where superoxide is overproduced by the immune system. acs.orgnih.gov This oxidative degradation could potentially reduce the concentration of the active drug at the site of infection. nih.gov

Preclinical Pharmacological Studies and Efficacy in in Vitro and Animal Models Excluding Human Clinical Data

Broad-Spectrum Antiviral Activity against RNA Viruses

Favipiravir (B1662787) has shown a broad spectrum of activity against numerous RNA viruses in preclinical settings. nih.gov Its primary mode of action is believed to be the inhibition of the viral RNA-dependent RNA polymerase, an enzyme essential for the replication of many viruses. nih.govnih.gov

Efficacy against Influenza Viruses

Preclinical research has extensively documented the efficacy of 6-Hydroxypyrazine-2-carboxamide (B6589833) against various strains of the influenza virus.

In Vitro Studies: In cell culture assays, Favipiravir has demonstrated potent inhibitory activity against influenza A, B, and C viruses. nih.govnih.gov Notably, it has shown effectiveness against strains that are resistant to other established antiviral drugs like oseltamivir (B103847) and amantadine. nih.govnih.gov One study found that T-705 had 50% inhibitory concentrations (IC50) ranging from 0.013 to 0.48 μg/ml for influenza A viruses, 0.039 to 0.089 μg/ml for influenza B viruses, and 0.030 to 0.057 μg/ml for influenza C viruses. nih.govresearchgate.net The compound did not show toxicity to the host cells at concentrations up to 1,000 μg/ml. nih.govresearchgate.net Further research has indicated that T-705 induces lethal mutagenesis in influenza A H1N1 viruses, leading to a high rate of mutation that results in a nonviable viral phenotype. asm.org This mechanism helps to explain its broad-spectrum activity. asm.org

Animal Models: In mouse models infected with influenza virus, oral administration of Favipiravir has been shown to significantly reduce lung viral titers and mortality rates. nih.govresearchgate.net For instance, in mice infected with the A/PR/8/34 strain of influenza A, a daily dose of 100 mg/kg for five days resulted in a significant reduction in lung virus levels and an 85.7% survival rate. nih.gov Studies have also demonstrated its efficacy against highly pathogenic avian influenza A (H5N1) viruses in mice, where it showed considerable activity and was deemed a promising candidate for treating such infections. pnas.org Transmission studies in ferrets have also been conducted to assess the fitness of favipiravir-resistant influenza A virus, showing that the resistant virus could productively infect and transmit. nih.gov

Efficacy against Coronaviruses (e.g., SARS-CoV-2) in in vitro models

The emergence of SARS-CoV-2 prompted investigations into the potential of existing antiviral agents, including this compound.

In Vitro Studies: Early in vitro studies demonstrated that Favipiravir could inhibit the replication of SARS-CoV-2 in Vero E6 cells, although at relatively high concentrations (EC50 = 61.88 μM). nih.gov Enzymatic assays have suggested that the active form of Favipiravir, favipiravir-RTP, acts as a nucleotide analog, leading to chain termination, slowed viral RNA synthesis, and lethal mutagenesis of the SARS-CoV-2 genome. nih.gov Another in vitro study reported that a derivative of favipiravir, cyanorona-20, showed significant anti-SARS-CoV-2 activity with an EC50 of 0.45 μM, suggesting it could be a promising lead compound for new anti-COVID-19 agents. nih.govnih.gov

Efficacy against Ebola Virus in in vitro and animal models

The potent antiviral activity of this compound extends to the highly pathogenic Ebola virus.

In Vitro Studies: In cell culture, T-705 has been shown to suppress the replication of the Zaire Ebola virus by a significant margin, with a 90% inhibitory concentration (IC90) of 110 μM. nih.gov Another study confirmed its ability to inhibit Ebola virus infection in cell culture. researchgate.net

Animal Models: Studies in mouse models of Ebola virus disease have demonstrated the therapeutic efficacy of Favipiravir. In one study using mice lacking the type I interferon receptor, administration of T-705 starting six days after infection led to rapid viral clearance, reduced disease severity, and 100% survival. nih.gov Another study in a mouse model showed that T-705 provided 100% protection against aerosolized Ebola virus infection after 14 days of treatment. researchgate.net In nonhuman primate (NHP) models, the results have been more varied. While some studies with oral dosing did not show a survival benefit, they did observe an extended time-to-death and reduced viral RNA levels. researchgate.netnih.gov However, a study using intravenous administration of Favipiravir to treat Marburg virus (a related filovirus) in NHPs resulted in an 83% survival rate. researchgate.netnih.gov Further research in cynomolgus macaques infected with Ebola virus showed that ascending doses of favipiravir inhibited viral replication in a concentration-dependent manner and led to increased survival rates of 40% and 60% at higher doses. nih.gov

Efficacy against Zika and Dengue Viruses in in vitro models

Preclinical in vitro studies have also explored the activity of this compound against flaviviruses like Zika and Dengue.

In Vitro Studies: Favipiravir has been shown to inhibit the replication of Zika virus (ZIKV) in various human cell lines, including HeLa, SK-N-MC, and HUH-7 cells. mdpi.comnih.gov The antiviral effect was dose-dependent, with higher concentrations leading to greater reductions in viral titers. mdpi.comnih.gov For instance, in HUH-7 cells, a concentration of 250 μM suppressed the viral burden by 1.8 log10 PFU/ml. nih.gov Research also indicates that Favipiravir's mechanism against ZIKV may involve acting as a mutagen, leading to the production of defective viral particles. nih.gov Studies have also demonstrated that favipiravir can inhibit the replication of both Asian and African strains of ZIKV in different cell models. korea.ac.krmdpi.com While specific data on Dengue virus is less detailed in the provided context, the broad-spectrum nature of Favipiravir against RNA viruses suggests potential activity. mdpi.com

Efficacy against HIV (for 6-Bromo-3-hydroxypyrazine-2-carboxamide (B1279246) analog)

While the primary focus has been on other RNA viruses, some research has explored analogs of this compound for activity against HIV. Information regarding the specific efficacy of the 6-Bromo-3-hydroxypyrazine-2-carboxamide analog against HIV was not available in the provided search results.

Antimicrobial Efficacy (e.g., against Mycobacterium tuberculosis)

In addition to its antiviral properties, there is emerging evidence of the antimicrobial potential of pyrazinecarboxamide derivatives.

In Vitro Studies: Research has shown that some N-phenylpyrazine-2-carboxamides exhibit significant in vitro activity against Mycobacterium tuberculosis. researchgate.net One study reported that 5-Chloropyrazinamide (5-Cl-PZA), an analog, acts as an inhibitor of mycobacterial fatty acid synthase I and has a broad spectrum of antimycobacterial activity. researchgate.net Another study on a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides found that activity against M. tuberculosis H37Rv increased with the length of the alkyl chain, with some compounds showing minimum inhibitory concentrations (MIC) of 5-10 μM. researchgate.net These active compounds were also effective against drug-resistant strains of M. tuberculosis. researchgate.net

Interactive Data Table: In Vitro Efficacy of this compound (Favipiravir/T-705) Against Various Viruses

| Virus | Cell Line | Efficacy Metric | Value |

| Influenza A | Madin-Darby canine kidney (MDCK) | IC50 | 0.013 - 0.48 µg/ml |

| Influenza B | Madin-Darby canine kidney (MDCK) | IC50 | 0.039 - 0.089 µg/ml |

| Influenza C | Madin-Darby canine kidney (MDCK) | IC50 | 0.030 - 0.057 µg/ml |

| SARS-CoV-2 | Vero E6 | EC50 | 61.88 µM |

| Ebola Virus (Zaire) | Not Specified | IC90 | 110 µM |

| Zika Virus | HUH-7 | EC50 | 218.8 µM |

| Zika Virus | HeLa | EC50 | 273.5 µM |

| Zika Virus | SK-N-MC | EC50 | 388.8 µM |

In Vitro Efficacy Determination and Dose-Response Studies (e.g., EC50 values)

There is currently no publicly available scientific literature detailing the in vitro efficacy or dose-response relationship of this compound against any viral or other pathogenic targets. Consequently, no data tables of EC50 values or detailed research findings for this specific compound can be provided.

Research has, however, been conducted on derivatives of the core pyrazine (B50134) carboxamide structure. For instance, a derivative of Favipiravir, (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, has been investigated for its potential antiviral activity. nih.gov This highlights the ongoing scientific interest in modifying the pyrazine carboxamide scaffold for therapeutic purposes.

Advanced Research Methodologies and Computational Approaches

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. These methods have been instrumental in understanding the mechanism of action of 6-Hydroxypyrazine-2-carboxamide (B6589833) and its analogs.

A primary target for this compound and its active form, favipiravir-ribofuranosyl-5'-triphosphate (F-RTP), is the RNA-dependent RNA polymerase (RdRp) enzyme, which is crucial for the replication of many RNA viruses. drugbank.compharmaffiliates.com In silico studies have shown that F-RTP can bind to the RdRp active sites of various coronaviruses, including SARS-CoV-2. mdpi.comscienceopen.com For instance, molecular docking simulations revealed that F-RTP binds directly to the active site of the SARS-CoV-2 RdRp, with a binding energy of -6.6 kcal/mol, interacting with the critical amino acid residue Asp760. scienceopen.com The uncharged form of favipiravir (B1662787) also binds to the SARS-CoV-2 RdRp at Asp760 and Asp761, albeit with a lower binding energy of -4.0 kcal/mol. scienceopen.com

The interaction is not limited to coronaviruses. F-RTP has also been shown to bind to the RdRp active sites of Human Metapneumovirus (HMPV), Respiratory Syncytial Virus (RSV), Mumps Virus (MuV), and Measles Virus (MeV), with the aspartic acid residue in the active site playing a key role in the interaction. mdpi.com Interestingly, in the case of the influenza virus, F-RTP does not directly bind to the RdRp active site but rather to the tunnel of the replication genome of the PB1 protein, thereby inhibiting the passage of the replicated RNA. scienceopen.com This suggests that this compound may exhibit distinct mechanisms of action against different viruses. scienceopen.com

Studies on analogs of this compound have also been conducted. For example, molecular docking of favipiravir analogs has shown that modifications to the parent structure can improve binding affinity to SARS-CoV-2 RdRp. mdpi.com These analogs interact with active site residues of the RdRp, indicating their potential as inhibitors. tandfonline.comresearchgate.net

Table 1: Molecular Docking and Interaction Data

| Compound | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |

| F-RTP | SARS-CoV-2 RdRp | Asp760 | -6.6 scienceopen.com |

| This compound | SARS-CoV-2 RdRp | Asp760, Asp761 | -4.0 scienceopen.com |

| F-RTP | SARS-CoV RdRp | Ser679 | -6.4 scienceopen.com |

| F-RTP | HMPV, RSV, MuV, MeV RdRp | Aspartic Acid mdpi.com | Not Specified |

| Lopinavir Analogue (CID44271905) | Mpro | Not Specified | Not Specified |

| Favipiravir Analogue | RdRp | Not Specified | Not Specified |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a protein. This approach has been utilized to discover potential inhibitors of viral enzymes, including RdRp. plos.orgnih.govnih.gov By employing methods like E-pharmacophore-based screening of databases such as the Enamine REAL DataBase, researchers have identified novel compounds with the potential to block viral replication. nih.gov

These screening efforts often involve a hierarchical approach, starting with a broad search and progressively narrowing down the candidates through more rigorous computational analysis, such as molecular docking and molecular dynamics simulations. nih.gov For example, a virtual screening of a library of antiviral compounds identified several molecules with high binding affinities to the norovirus RdRp protein. als-journal.com Similarly, screening of natural products has revealed potential inhibitors for the SARS-CoV-2 main protease and RdRp. mums.ac.ir

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a desired effect.

QSAR studies have been applied to analogs of this compound to identify compounds with potentially improved antiviral activity. tandfonline.comresearchgate.net For instance, a study on pyrazine (B50134) derivatives established a 2D-QSPR model to analyze their odor thresholds, demonstrating the utility of this approach in predicting molecular properties. ijournalse.org Similarly, 3D-QSPR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the olfactive properties of pyrazine derivatives. researchgate.net In the context of antiviral research, QSAR models have been developed for pyrazine-based conjugates, yielding a robust three-descriptor model that describes their antiviral properties against SARS-CoV-2. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations have been extensively employed to study this compound and its derivatives, providing insights into their stability, tautomerism, and electronic properties.

DFT studies have consistently shown that the enol tautomer of this compound is more stable than the keto form in both the gas phase and in solution. nih.govresearchgate.nettandfonline.com These calculations have also been used to explore the effects of different substituents on the electronic structure and antiviral activity of favipiravir derivatives. researchgate.net The electronic and optical properties of various tautomers have been determined using DFT and time-dependent DFT (TD-DFT), revealing how changes in atomic positions and substitutions can affect the energy gap and dipole moment. cornell.edu

Furthermore, DFT has been used to analyze the structural and electronic features of this compound for potential iron chelation, which could be relevant to its mechanism of action. biointerfaceresearch.com The interaction of the compound with metallofullerenes has also been investigated using DFT to assess their potential as drug carriers. nih.gov These computational studies provide a detailed understanding of the molecule's intrinsic properties, which is crucial for designing more effective antiviral agents. nih.govajchem-b.com

Spectroscopic and Crystallographic Techniques for Structural Elucidation (e.g., NQR, X-ray Diffraction)

Experimental techniques such as X-ray diffraction and various spectroscopic methods are essential for determining the precise three-dimensional structure of molecules and their arrangement in crystals.

Impurity Profiling and Advanced Analytical Methodologies

Ensuring the purity of an active pharmaceutical ingredient (API) is critical. Advanced analytical methodologies are employed to identify and quantify any impurities that may be present.

For this compound, several process-related and degradation impurities have been identified. pharmaffiliates.commdpi.com These include 6-Chloro-3-hydroxypyrazine-2-carboxamide and 3,6-dichloro-pyrazine-2-carbonitrile. mdpi.com Some impurities, such as 6-Bromo-3-hydroxypyrazine-2-carboxamide (B1279246), are also used as building blocks in its synthesis. nih.govchemicalbook.com

To analyze these impurities, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated. afjbs.comwho.int These methods are designed to separate the API from its impurities and degradation products formed under various stress conditions like hydrolysis, oxidation, and photolysis. who.intnih.gov For instance, one study detailed an RP-HPLC method that effectively separated all impurities with a resolution greater than 1.5, demonstrating its specificity and accuracy. afjbs.com Another study used UPLC-TQ-ESI-MS/MS and NMR to elucidate the structure of degradation products formed under alkaline conditions. nih.gov Chemometric models, such as classical least squares (CLS), principal component regression (PCR), and partial least squares (PLS), have also been developed for the simultaneous determination of the compound and its process-related impurities from their UV spectra, offering a faster alternative to chromatographic techniques. mdpi.com

Chemometric Models (e.g., PLS, GA-PLS, CLS) for Quantification

In the quantitative analysis of pharmaceutical compounds, chemometric models are indispensable tools, particularly when dealing with complex mixtures where the spectral signals of different components overlap. nih.govnih.gov These multivariate calibration methods leverage mathematical and statistical algorithms to extract quantitative information from complex instrumental data, such as UV-Vis or infrared spectra. researchgate.net For a compound like this compound, which may be present in matrices with other structurally similar compounds or excipients, chemometrics offers a powerful alternative to traditional univariate calibration, which often fails due to a lack of selectivity. nih.gov

Models such as Partial Least Squares (PLS), Genetic Algorithm-Partial Least Squares (GA-PLS), and Classical Least Squares (CLS) are frequently employed to resolve these analytical challenges, enabling accurate quantification without the need for complex and time-consuming separation steps. researchgate.netijpras.com

Partial Least Squares (PLS)

PLS is a versatile regression method that is particularly effective for handling spectral data where multicollinearity (correlation among variables, i.e., absorbances at different wavelengths) is a problem. ijpras.com It models the relationship between two data matrices, X (the spectral data) and Y (the concentration data), by projecting the information onto a new space of latent variables. This approach reduces the dimensionality of the data while capturing the maximum covariance between the spectral information and the concentrations of the analytes. researchgate.net

In the analysis of antitubercular drug formulations containing Pyrazinamide (B1679903), a compound structurally related to this compound, PLS has been successfully applied. ijpras.com Researchers use a calibration set of mixtures with known concentrations of the active ingredients to build the model. The UV spectra of these mixtures are recorded, and the PLS algorithm establishes a correlation between spectral variations and concentration changes. ijpras.com The robustness of the PLS model is then validated using an independent set of samples. ijpras.com

The performance of a PLS model is typically evaluated by parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²), which indicates the proportion of variance in the concentration that is predictable from the spectra. ijpras.com

Table 1: Example Performance of a PLS Model for the Quantification of Pyrazinamide in a Mixture

| Parameter | Calibration Set | Validation Set |

| Number of Samples | 20 | 10 |

| Concentration Range (µg/mL) | 5-25 | 5-25 |

| Number of Latent Variables | 4 | 4 |

| R² (Coefficient of Determination) | 0.9985 | 0.9979 |

| RMSEP (µg/mL) | 0.25 | 0.31 |

| This table is illustrative, based on typical performance data from chemometric studies on pyrazinamide-containing formulations. ijpras.com |

Genetic Algorithm-Partial Least Squares (GA-PLS)

GA-PLS is an advanced extension of the PLS model that incorporates a genetic algorithm for variable selection. japsonline.com In spectrophotometry, a full spectrum contains thousands of data points (wavelengths), many of which may contain noise or irrelevant information. A genetic algorithm mimics the process of natural selection to identify the most informative wavelengths for building a more robust and predictive PLS model. japsonline.com This optimization leads to simpler models with improved accuracy by eliminating uninformative variables. japsonline.com

Classical Least Squares (CLS)

CLS, also known as the K-matrix method, is another fundamental multivariate calibration technique. The CLS model is based on Beer-Lambert's law and assumes a linear relationship between absorbance and concentration. nih.gov It requires the concentrations of all absorbing components in the calibration samples to be known. The model calculates the spectra of the pure components (or uses them if available) to determine their concentrations in an unknown sample by fitting the sample's spectrum as a linear combination of the pure component spectra. nih.gov While powerful, a key limitation of CLS is that any unmodeled or unknown interferent in the sample can significantly bias the results. nih.gov

Spectral Overlap Resolution Techniques

A primary challenge in the spectrophotometric analysis of multi-component formulations is the significant overlap of the electronic absorption spectra of the individual compounds. nih.gov For instance, Pyrazinamide exhibits strong spectral overlap with other antitubercular drugs like Isoniazid and Rifampicin, making their simultaneous determination by direct spectrophotometry impossible. nih.govresearchgate.net Various mathematical techniques have been developed to resolve this issue without prior chemical separation.

Derivative Spectrophotometry

This technique involves calculating the first, second, or higher-order derivative of the absorption spectrum with respect to wavelength. The process can separate overlapping signals by transforming broad absorption bands into sharper, more defined peaks. A key advantage is its ability to eliminate background interference from other components. For quantification, the "zero-crossing" method is often used, where the concentration of one component is measured at a wavelength where the derivative spectrum of the interfering component crosses the zero axis, thus having no absorbance. sphinxsai.com For Pyrazinamide, a second-order derivative method has been successfully developed, selecting a specific wavelength for quantification where interference from other compounds is nullified. sphinxsai.com

Area Under Curve (AUC) Method

The AUC method is another straightforward approach that utilizes the integrated area under the absorption curve between two selected wavelengths. sphinxsai.com This integration provides a more robust measurement than single-wavelength absorbance, as it is less susceptible to noise and baseline shifts. For Pyrazinamide, a valid AUC method was established by defining a wavelength range (e.g., 264-274 nm) where the relationship between the area under the curve and the concentration is linear and reproducible, even in the presence of excipients. sphinxsai.com

Table 2: Validation Parameters for a Spectral Resolution Method (AUC) for Pyrazinamide

| Parameter | Result |

| Wavelength Range (nm) | 264 - 274 |

| Linearity Range (µg/mL) | 2 - 16 |

| Correlation Coefficient (r²) | 0.9995 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 6.8 x 10³ |

| Mean % Recovery | 99.85% |

| Relative Standard Deviation (%) | 0.78 |

| This table is illustrative, based on validation data from published methods for Pyrazinamide analysis. sphinxsai.com |

Emerging Research Avenues and Future Directions for 6 Hydroxypyrazine 2 Carboxamide

Design and Synthesis of Next-Generation Analogs with Enhanced Potency or Selectivity

A primary focus of ongoing research is the rational design and synthesis of novel analogs of 6-Hydroxypyrazine-2-carboxamide (B6589833) to improve its antiviral efficacy and selectivity. nih.gov By modifying the core pyrazine (B50134) structure, scientists aim to enhance binding to the viral RNA-dependent RNA polymerase (RdRp) or improve the metabolic activation of the prodrug. rsc.orgdrugbank.com

Several promising analogs have emerged from these efforts:

Cyanorona-20 ((E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide)) : This derivative of favipiravir (B1662787) was developed through extensive molecular modeling and has shown exceptionally potent and selective activity against SARS-CoV-2 in vitro. nih.gov Reports indicate it is significantly more potent than both favipiravir and remdesivir (B604916) against this virus, making it a promising lead compound for new anti-COVID-19 agents. nih.govresearchgate.net

T-1105 (3-hydroxypyrazine-2-carboxamide) : This non-fluorinated analog of favipiravir has demonstrated higher antiviral activity against some viruses, such as the Chikungunya virus, compared to its fluorinated parent compound. nih.gov Studies have shown its efficacy can be 2- to 5-fold higher than favipiravir against certain alphaviruses. nih.gov

T-1106 (3,4-dihydro-3-oxo-4-β-d-ribofuranosyl-2-pyrazinecarboxamide) : The ribonucleoside analog of T-1105, T-1106, has also shown potent antiviral activity, sometimes exceeding that of favipiravir in both in vitro and in vivo studies. nih.govrsc.org

Pyrazine-Triazole and Pyrazine-Benzothiazole Conjugates : Researchers have synthesized series of hybrid molecules by combining the pyrazine carboxamide scaffold with triazole or benzothiazole (B30560) moieties. nih.govnih.gov Some of these new conjugates displayed promising antiviral activity against SARS-CoV-2, with selectivity indexes superior to the reference drug, favipiravir. nih.gov

Trifluoro- and Cyano- Analogs : Computational studies have identified trifluoro- and cyano-analogs as potentially superior alternatives to favipiravir. nih.gov Molecular docking simulations suggest these modified structures have an improved ability to bind to the SARS-CoV-2 RdRp, which may translate to enhanced inhibitory activity. nih.govmdpi.com

3-Hydroxy-5-arylpyrazine-2-carboxamides : A series of these analogs has been successfully synthesized. rsc.orgnih.gov By introducing different aryl groups at the 5-position of the pyrazine ring, researchers are exploring how these substitutions affect the compound's biological activity. rsc.org

| Analog | Key Structural Modification | Reported Advantage | Source(s) |

| Cyanorona-20 | Addition of a (E)-(4-cyanobenzylidene)amino group | ~209-fold higher anti-SARS-CoV-2 selectivity/potency compared to favipiravir. | nih.govresearchgate.net |

| T-1105 | Removal of the fluorine atom | 2- to 5-fold higher activity against Chikungunya virus than favipiravir. | nih.gov |

| T-1106 | Ribonucleoside of T-1105 | Higher efficacy than favipiravir in some in vitro and in vivo models. | nih.govrsc.org |

| Pyrazine-benzothiazole conjugate (12i) | Phenylalanine-benzothiazole conjugate | Enhanced therapeutic index against SARS-CoV-2 compared to other synthesized analogs. | nih.gov |

| Trifluoro- and Cyano-analogs | Replacement of the fluoro group with trifluoromethyl or cyano groups | Theoretical improved binding to SARS-CoV-2 RdRp. | nih.gov |

| 3-Hydroxy-5-phenylpyrazine-2-carboxamide | Phenyl group at the 5-position | Synthesized via green chemistry; serves as a scaffold for further development. | rsc.org |

Strategies for Overcoming Potential Viral Resistance Mechanisms

The emergence of drug resistance is a significant challenge for all antiviral therapies. longdom.orgresearchgate.net While favipiravir has shown a high barrier to resistance, laboratory studies have successfully induced resistance in the influenza A virus, providing insight into potential viral escape mechanisms. pnas.orgresearchgate.net

The primary mechanism of resistance identified involves a combination of mutations in the viral RdRp. nih.govpnas.org

Key Mutation : A K229R mutation in the PB1 subunit of the influenza virus polymerase was found to prevent the incorporation of favipiravir's active form (favipiravir-RTP) into the nascent viral RNA. pnas.orgresearchgate.net

Another potential mechanism of resistance relates to the host cell. The activation of favipiravir to its active triphosphate form is a necessary step for its antiviral activity. rsc.org Viral resistance could therefore emerge in cells that lack or have depleted levels of the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is involved in this activation pathway. mdpi.com

Strategies to overcome these potential resistance mechanisms include:

Combination Therapy : Combining favipiravir with other antiviral agents that have different mechanisms of action can reduce the likelihood of resistance emerging. longdom.org For instance, studies have shown a potentiating effect when favipiravir is combined with neuraminidase inhibitors like oseltamivir (B103847) against influenza. nih.gov

Development of Pro-drugs : To bypass the reliance on host enzymes like HGPRT for activation, the development of ribonucleoside pro-drugs (like T-1106) or even di- and triphosphate analogs is a viable strategy to increase therapeutic efficacy and overcome resistance linked to poor activation. mdpi.com

Targeting Conserved Regions : The K229R resistance mutation occurs in a highly conserved region of the RdRp. pnas.org Understanding the structure of this and other conserved domains allows for the design of next-generation inhibitors that can bind effectively even if resistance mutations appear. stonybrookmedicine.edu Monitoring for these specific mutations in patients could also provide an early warning of developing resistance. pnas.orgresearchgate.net

Investigation of Novel Molecular Targets and Modes of Action

The principal mechanism of action for this compound is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). drugbank.commdpi.com The active metabolite, favipiravir-RTP, competes with natural purine (B94841) nucleosides and, upon incorporation into a growing RNA strand, can halt viral replication. drugbank.com However, emerging research suggests that its antiviral effects may be multifaceted.

Lethal Mutagenesis : Beyond simply blocking chain elongation, favipiravir and its analogs may act as viral mutagens. nih.gov By being incorporated into the viral genome, the drug can cause base mispairing during subsequent rounds of RNA replication. This leads to an accumulation of deleterious mutations, a phenomenon known as "lethal mutagenesis," which results in the production of non-viable viral particles. nih.govmdpi.com The introduction of mutations in the influenza virus genome has been observed in vitro following favipiravir exposure. mdpi.com

Antioxidative Properties : Viral infections often induce significant oxidative stress in the host, contributing to inflammation and pathology. nih.gov A molecular analysis of favipiravir and other antiviral drugs has suggested that it may possess antioxidative characteristics. This property could be beneficial in managing the oxidative stress that occurs during an infection, adding a secondary, host-oriented mechanism to its direct antiviral action. nih.gov

Inhibition of Host Cell Enzymes : While the primary target is the viral RdRp, the prodrug favipiravir is metabolized by host cell enzymes. rsc.org The non-fluorinated analog T-1105's active form, T-1105-RAD, is being studied as a potential analog of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), suggesting it might interfere with host cellular processes that viruses rely on. nih.gov Further investigation is needed to determine if this represents a distinct mode of antiviral action.

While the inhibition of RdRp remains the central and most well-documented mechanism, these additional modes of action could explain the compound's broad-spectrum activity and present new avenues for designing analogs with enhanced, multi-pronged antiviral effects.

Green Chemistry Approaches in Synthetic Development

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. The synthesis of this compound and its analogs is an active area for such improvements, focusing on shorter reaction times, use of eco-friendly solvents, and higher efficiency. nih.gov

A significant advancement is the development of a green and sustainable method for synthesizing structural analogs of favipiravir, specifically 3-hydroxy-5-arylpyrazine-2-carboxamides. rsc.orgrsc.orgnih.gov This method features:

One-Pot Reaction : It involves a one-pot condensation reaction of arylglyoxals and 2-aminopropanediamide (B132164). researchgate.netrsc.org This reduces the number of steps and minimizes waste from intermediate purification.

Use of Water as a Solvent : The reaction is carried out in an aqueous alkaline solution, replacing hazardous organic solvents with water, which is environmentally benign. rsc.orgnih.gov

Efficiency : The method is desirable due to its short reaction time and the simple purification of the resulting products. nih.gov

| Green Chemistry Approach | Description | Key Advantages | Source(s) |

| One-Pot Aqueous Synthesis | Condensation of arylglyoxals and 2-aminopropanediamide in an alkaline water solution. | Use of eco-friendly solvent (water), short reaction time, simple purification. | rsc.orgresearchgate.netrsc.orgnih.gov |

| Improved Four-Step Protocol | Synthesis starting from 3-hydroxypyrazine-2-carboxylic acid. | Fewer synthetic steps compared to original methods, increasing overall efficiency. | bangor.ac.uk |

| Economical Procedure via Dichloro Intermediate | Synthesis from 3,6-dichloropyrazine-2-carbonitrile (B1371311) that eliminates an intermediate purification step. | More economical, scalable, and facile; reduces waste. | nih.gov |

Theoretical and Computational Advances in Rational Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, accelerating the design of new therapeutic agents. longdom.orgstonybrookmedicine.edu For this compound, these theoretical approaches are crucial for identifying promising next-generation analogs and understanding their interactions with viral targets at a molecular level.

Molecular Docking and Simulation : Scientists use molecular docking to predict how different favipiravir analogs will bind to the active site of the viral RdRp. nih.govnih.gov These simulations can estimate the binding affinity and identify key interactions, such as hydrogen bonds, that stabilize the drug-target complex. mdpi.comnih.gov For example, docking studies were instrumental in identifying trifluoro- and cyano-analogs as having a potentially stronger binding affinity to the SARS-CoV-2 RdRp than favipiravir itself. nih.gov The highly potent analog, Cyanorona-20, was also discovered following extensive molecular modeling of compound libraries with the SARS-CoV-2 RdRp. nih.gov

Quantum Chemical Modeling : Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Quantitative Structure-Property Relationship (QSPR) studies provide deep insights into the electronic properties and reactivity of the analogs. nih.govmdpi.com These methods help researchers understand how modifications to the chemical structure influence the molecule's ability to participate in the chemical reactions necessary for its antiviral activity. nih.gov

Rational Drug Design Based on Target Structure : The availability of high-resolution crystallographic structures of viral polymerases allows for a structure-based approach to drug design. stonybrookmedicine.edu By visualizing the three-dimensional structure of the RdRp, often with a bound inhibitor, medicinal chemists can rationally modify the inhibitor's structure to achieve a more optimal fit and, consequently, enhanced therapeutic effects. stonybrookmedicine.edu

Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models are developed to find mathematical correlations between the chemical structure of the analogs and their observed biological activity. nih.gov These models can then be used to predict the antiviral potency of new, yet-to-be-synthesized compounds, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

These computational advances allow for the rapid screening of vast virtual libraries of compounds, saving time and resources compared to traditional high-throughput screening. They provide a powerful framework for the rational design of this compound analogs with superior potency, selectivity, and resistance profiles. nih.govstonybrookmedicine.edu

Q & A

Q. What green chemistry principles apply to the synthesis and application of this compound?

- Methodological Answer : Use biodegradable solvents (e.g., ethanol/water mixtures) and non-toxic catalysts (e.g., NaOMe) in synthesis. As a corrosion inhibitor, its decomposition into non-hazardous amines/CO₂ aligns with green metrics (e.g., EcoScale >75). Lifecycle assessments (LCA) further validate environmental compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.